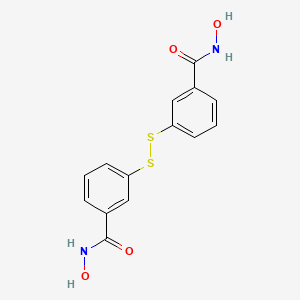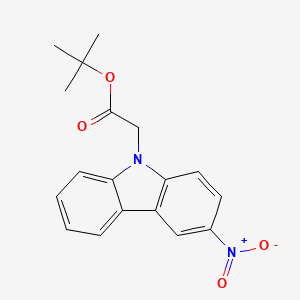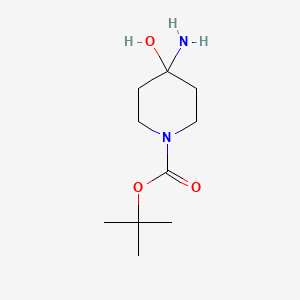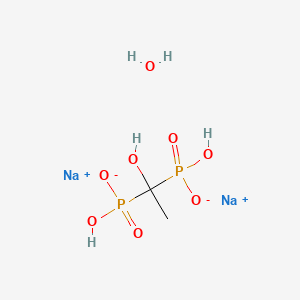
3,3'-Disulfanediylbis(N-hydroxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(N-hydroxybenzamide) is a chemical compound characterized by the presence of disulfide bonds and hydroxyl groups attached to benzamide structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiol derivatives. One common method is the reaction of N-hydroxybenzamide with a disulfide-forming reagent such as sulfur or disulfur dichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the presence of a base such as triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(N-hydroxybenzamide) may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(N-hydroxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating redox states in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis(N-hydroxybenzamide) involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bonds can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. This redox modulation can influence cellular processes and pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Disulfanediylbis(N-hexylpropanamide)
- 3,3’-Disulfanediylbis(6-hydroxybenzoic acid)
- 3,3’-Disulfanediylbis(N-benzylpropanamide)
Uniqueness
3,3’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of hydroxyl groups attached to the benzamide structure, which can participate in additional hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H12N2O4S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-hydroxy-3-[[3-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
Clave InChI |
VFKGTADGKRRDTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)NO)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)




![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)

![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)

![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
